![molecular formula C14H16ClN3O2 B14423970 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-87-1](/img/structure/B14423970.png)
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its diverse applications in scientific research This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under reflux conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities.
相似化合物的比较
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chloro-substituted phenyl groups but has a different core structure.
2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N’-(4-tert-butylbenzyliden)acetohydrazide: This compound also contains a pyridazinone core and exhibits similar biological activities.
Uniqueness
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to inhibit calcium ion influx. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology.
属性
CAS 编号 |
84313-87-1 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC 名称 |
3-(3-chloro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1,3,9H,2,4-8H2,(H,17,19) |
InChI 键 |
OTBCJVZKWRUAEF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


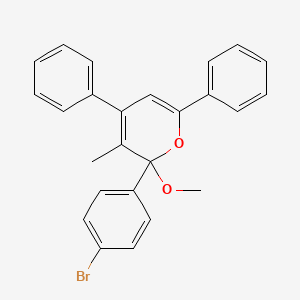

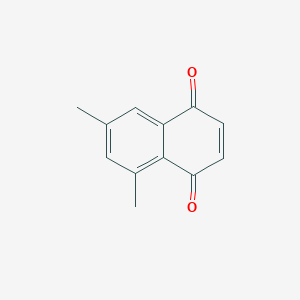
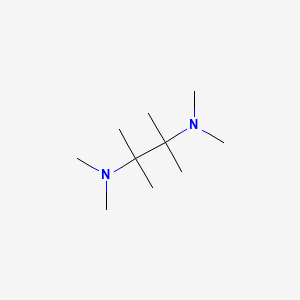
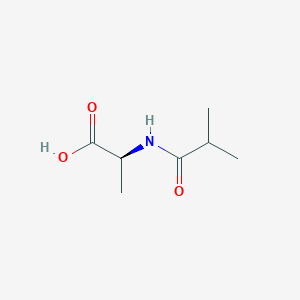
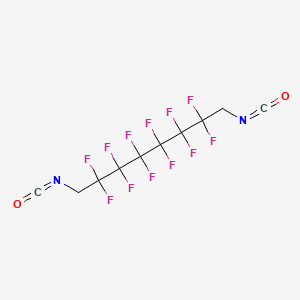
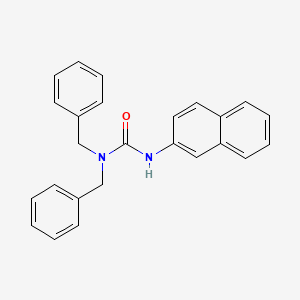
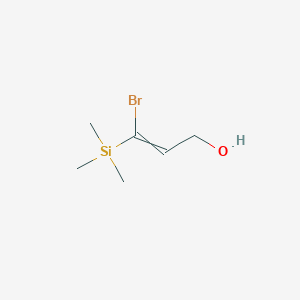
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
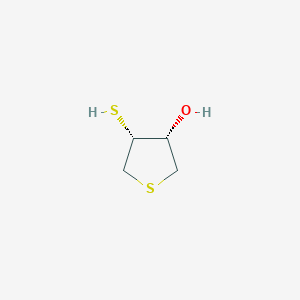
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


